![molecular formula C18H16FN3O3S2 B2923439 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 893971-17-0](/img/structure/B2923439.png)

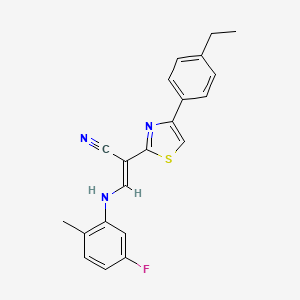

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C12H13N3O2S2. Its average mass is 295.380 Da and its monoisotopic mass is 295.044922 Da . It is derived from the imidazo[2,1-b][1,3]thiazole system .

Synthesis Analysis

The imidazo[2,1-b][1,3]thiazole system, from which this compound is derived, can be assembled through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Chemical Reactions Analysis

6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones, which are related to this compound, have been shown to react with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism . This results in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Aplicaciones Científicas De Investigación

Anticancer Applications

Compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide have demonstrated significant anticancer potential. A study presented the synthesis and evaluation of aminothiazole-paeonol derivatives, showcasing high anticancer activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, with some compounds showing superior potency to 5-fluorouracil (5-FU) due to their higher potency and lower cytotoxicity to fibroblasts. This suggests these compounds could be promising leads for developing new anticancer agents for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds were found to be potent inhibitors of this enzyme, which is significant since the enzyme plays a critical role in the kynurenine pathway, associated with several diseases including neurodegenerative disorders. The compounds were effective in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating their potential for treating diseases related to the kynurenine pathway (Röver et al., 1997).

Photodynamic Therapy for Cancer Treatment

The research into new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups has shown remarkable potential for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. This highlights their potential as Type II photosensitizers for cancer treatment, showcasing the versatility of sulfonamide derivatives in therapeutic applications (Pişkin et al., 2020).

Antimicrobial Activities

Additionally, derivatives of this compound have been explored for their antimicrobial activities. The synthesis of eperezolid-like molecules and their evaluation for antimicrobial activities revealed high anti-Mycobacterium smegmatis activity, suggesting the potential of these compounds in treating infections caused by this pathogen (Yolal et al., 2012).

Mecanismo De Acción

Target of Action

It is known that imidazo[2,1-b][1,3]thiazole derivatives have been identified as potent scaffolds for a variety of pharmaceutical applications . They have been used as anticancer, antioxidant, antitubercular, anti-Alzheimer, antiviral, anti-inflammatory, and apoptotic agents .

Mode of Action

It is known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone

Biochemical Pathways

It is known that imidazo[2,1-b][1,3]thiazole derivatives have been used in a variety of applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

It is known that imidazo[2,1-b][1,3]thiazole derivatives have shown a range of biological activities, including anticancer, antioxidant, antitubercular, anti-alzheimer, antiviral, anti-inflammatory, and apoptotic effects .

Action Environment

It is known that the reaction conditions for the synthesis of similar compounds were mild enough for the inclusion of a variety of functional groups .

Propiedades

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c1-25-17-6-5-14(10-15(17)19)27(23,24)21-13-4-2-3-12(9-13)16-11-22-7-8-26-18(22)20-16/h2-6,9-11,21H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVKSJZGPQDAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)

![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

![2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2923378.png)